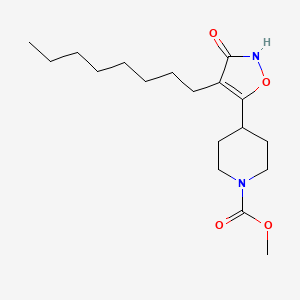

Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate

Description

Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a 3-hydroxyisoxazole moiety and an octyl chain at the 4-position of the isoxazole ring. Its structure combines lipophilic (octyl chain) and hydrogen-bonding (hydroxyl and carbonyl groups) functionalities, making it relevant for studies on solubility, crystallinity, and molecular recognition .

Propriétés

IUPAC Name |

methyl 4-(4-octyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4/c1-3-4-5-6-7-8-9-15-16(24-19-17(15)21)14-10-12-20(13-11-14)18(22)23-2/h14H,3-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBUUCXSLYYJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(ONC1=O)C2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine with a suitable ketone or aldehyde to form the isoxazole ring. The octyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its isoxazole ring makes it a versatile building block for the construction of various heterocyclic compounds.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules. Its structural features make it suitable for interaction with biological targets.

Medicine: In the medical field, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it a valuable component in various chemical processes.

Mécanisme D'action

The mechanism by which Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Hypothesized Property Differences

| Compound | Substituent on Isoxazole | Molecular Weight (g/mol) | LogP* (Predicted) | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| Target Compound | 4-Octyl, 3-hydroxy | ~353.5 | ~4.2 | High (2 donors, 2 acceptors) |

| Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | None (3-hydroxy) | ~238.3 | ~0.9 | Moderate (2 donors, 1 acceptor) |

*LogP values estimated using fragment-based methods.

Key Differences:

Lipophilicity: The octyl chain in the target compound significantly increases its hydrophobicity (LogP ~4.2 vs. ~0.9), impacting membrane permeability and solubility. This aligns with trends observed in alkyl-substituted isoxazoles, where longer chains enhance lipid bilayer interactions .

Hydrogen Bonding: The hydroxyl group on the isoxazole and the piperidine carboxylate in both compounds enable hydrogen bonding. However, the octyl chain in the target compound may sterically hinder intermolecular interactions, reducing crystal packing efficiency compared to the smaller analogue .

Pharmacological Potential

While direct biological data are unavailable, the octyl chain’s lipophilicity suggests enhanced blood-brain barrier penetration compared to smaller analogues. This trait is critical for central nervous system-targeted drugs.

Activité Biologique

Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate, identified by its CAS number 439944-71-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological effects, mechanisms of action, and therapeutic applications.

The compound has the molecular formula and a molecular weight of 342.45 g/mol. It features a piperidine ring, which is significant in medicinal chemistry for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₂O₄ |

| Molecular Weight | 342.45 g/mol |

| CAS Number | 439944-71-5 |

| Boiling Point | Not available |

| GI Absorption | High |

| H-bond Acceptors | 5 |

| H-bond Donors | 1 |

Research indicates that Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate may act as a modulator of various neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.

Pharmacological Effects

- Neuroprotective Activity : Studies have shown that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration such as Parkinson's disease. Its selective inhibition of monoamine oxidase B (MAO-B) has been highlighted as a mechanism for improving motor function and reducing oxidative stress in animal models .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating potential applications in oncology .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, which may contribute to its therapeutic profile in chronic inflammatory conditions.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on albino mice assessed the effects of Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate on Parkinson's symptoms induced by haloperidol. The results indicated significant improvements in motor function and reductions in oxidative stress markers at varying doses over a 21-day treatment period .

Case Study 2: Antitumor Efficacy

In vitro studies involving human cancer cell lines demonstrated that compounds similar to Methyl 4-(3-hydroxy-4-octylisoxazol-5-yl)piperidine-1-carboxylate exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against tumors such as prostate and breast cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.